MFCD00594631
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Overview
Description
MFCD00594631 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00594631 involves several steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of temperature, pressure, and reaction time.
Continuous monitoring: To ensure consistent quality and to detect any deviations in the process.
Chemical Reactions Analysis
Types of Reactions
MFCD00594631 undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces various oxidized forms with different functional groups.
Reduction: Yields reduced compounds with altered electronic properties.
Substitution: Results in derivatives with new functional groups replacing the original ones.
Scientific Research Applications
MFCD00594631 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which MFCD00594631 exerts its effects involves interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulating their activity and influencing cellular responses.
Inhibit enzymes: Affecting metabolic pathways and altering biochemical processes.
Interact with DNA/RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD00594631 include:
- MFCD00594632
- MFCD00594633
- MFCD00594634
Highlighting Uniqueness
This compound stands out due to its unique molecular structure, which imparts specific reactivity and properties not found in its analogs. This makes it particularly valuable for certain applications where these unique characteristics are advantageous.
Properties
IUPAC Name |
4-[(4-methoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWOLGEUDMEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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